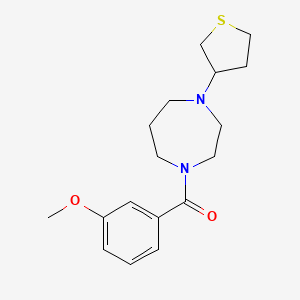
b-D-Glucopyranoside,octyl-d17(9ci)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
b-D-Glucopyranoside,octyl-d17(9ci): 1-O-n-Octyl-β-D-glucopyranoside-d17 , is a non-ionic detergent widely used in biochemical and biotechnical applications. It is particularly useful in the solubilization and crystallization of membrane proteins . This compound is a deuterated form of n-Octyl β-D-glucopyranoside, which means it contains deuterium atoms, making it valuable for various research purposes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of b-D-Glucopyranoside,octyl-d17(9ci) typically involves the enzymatic catalysis of glucose and octanol in non-aqueous reaction systems. The process can be carried out in organic solvents, ionic liquids, or co-solvent mixtures. For instance, the highest yield of octyl β-D-glucopyranoside (67 mol%) was obtained in a reaction containing 0.5 M glucose, 3 units per milliliter of enzyme in 20% (v/v) octanol and 70% (v/v) [BMIm][PF6] at 30°C .
Industrial Production Methods: Industrial production of b-D-Glucopyranoside,octyl-d17(9ci) involves similar enzymatic processes but on a larger scale. The use of engineered β-glucosidase in organic solvents and ionic liquids has shown great potential for commercial production due to its regio- and stereo-selectivity under mild conditions .
Analyse Chemischer Reaktionen
Types of Reactions: b-D-Glucopyranoside,octyl-d17(9ci) primarily undergoes hydrolysis and transglucosylation reactions. These reactions are catalyzed by β-glucosidase enzymes.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the breakdown of b-D-Glucopyranoside,octyl-d17(9ci) into glucose and octanol in the presence of water and β-glucosidase.
Transglucosylation: This reaction involves the transfer of a glucosyl group from one molecule to another, facilitated by β-glucosidase in non-aqueous media.
Major Products:
Hydrolysis: Glucose and octanol.
Transglucosylation: Various alkyl glucosides depending on the acceptor molecule used in the reaction.
Wissenschaftliche Forschungsanwendungen
b-D-Glucopyranoside,octyl-d17(9ci) is extensively used in scientific research due to its unique properties:
Wirkmechanismus
b-D-Glucopyranoside,octyl-d17(9ci) exerts its effects primarily through its surfactant properties. It interacts with membrane proteins, solubilizing them and facilitating their crystallization. The deuterium atoms in its structure make it useful as a tracer in studying the pharmacokinetics and metabolic profiles of drugs . The compound inhibits cavitation-induced cell lysis, making it valuable in cell biology research .
Vergleich Mit ähnlichen Verbindungen
n-Octyl β-D-glucopyranoside: The non-deuterated form, widely used for similar applications.
n-Dodecyl β-D-maltoside: Another non-ionic detergent used for solubilizing membrane proteins.
n-Decyl β-D-glucopyranoside: Similar in structure but with a longer alkyl chain, used for similar purposes.
Uniqueness: b-D-Glucopyranoside,octyl-d17(9ci) is unique due to its deuterium atoms, which make it particularly valuable for research involving isotopic labeling and tracing.
Eigenschaften
IUPAC Name |
(2R,3R,4S,5S,6R)-2-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14-/m1/s1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEGSGKPQLMEBJL-LNYSLXKBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxyacetamide](/img/structure/B3000122.png)
![Ethyl 2-[ethoxycarbonylimino]-3,3,3-trifluoro-propionate](/img/structure/B3000123.png)






![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-7-ethyl-1,3-dimethylpurine-2,6-dione](/img/structure/B3000136.png)

![2-chloro-N'-{1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene}acetohydrazide](/img/structure/B3000138.png)
![1-{[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]carbamoyl}-1-methylethyl acetate](/img/structure/B3000141.png)
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B3000142.png)

